2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
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Overview
Description
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with the molecular formula C10H8Cl2N2OS and a molecular weight of 275.16 g/mol It is characterized by the presence of two chlorine atoms, a benzisothiazole ring, and an acetamide group
Preparation Methods
The synthesis of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide typically involves the reaction of 5-methyl-2,1-benzisothiazol-3-amine with 2,2-dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Scientific Research Applications
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide can be compared with other benzisothiazole derivatives, such as:
2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with three chlorine atoms.
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
5-Methyl-2,1-benzisothiazol-3-ylamine: The parent amine used in the synthesis of the compound.
Properties
CAS No. |
99523-58-7 |
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Molecular Formula |
C10H8Cl2N2OS |
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2,2-dichloro-N-(5-methyl-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H8Cl2N2OS/c1-5-2-3-7-6(4-5)10(16-14-7)13-9(15)8(11)12/h2-4,8H,1H3,(H,13,15) |
InChI Key |
JQWVLIFRBKHDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(SN=C2C=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
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